1-Butyl-3-phenylimidazolidine
Overview
Description
1-Butyl-3-phenylimidazolidine is a chemical compound that belongs to the class of imidazolidines. It is a heterocyclic organic compound that contains a five-membered ring. This compound has been of interest to researchers due to its unique structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-Butyl-3-phenylimidazolidine is not well understood. However, it is believed to act as a Lewis acid catalyst due to the presence of the imidazolidine ring. The Lewis acid catalysis involves the transfer of an electron pair from a nucleophile to an electrophile, resulting in the formation of a new bond.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Butyl-3-phenylimidazolidine. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be biodegradable and environmentally friendly.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Butyl-3-phenylimidazolidine in lab experiments include its high yield, low toxicity, and biodegradability. However, its limitations include its limited solubility in water and some organic solvents.
Future Directions
There are several future directions for research on 1-Butyl-3-phenylimidazolidine. One of the most significant directions is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the field of medicine, such as drug delivery and cancer therapy. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion
In conclusion, 1-Butyl-3-phenylimidazolidine is a heterocyclic organic compound that has potential applications in various fields, including catalysis and asymmetric synthesis. Its synthesis can be achieved by several methods, and it has been found to be non-toxic and environmentally friendly. Further research is needed to understand its mechanism of action and its potential applications in medicine.
Scientific Research Applications
1-Butyl-3-phenylimidazolidine has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of catalysis. It has been found to be an effective catalyst in several organic reactions, including the Michael addition, aldol reaction, and Diels-Alder reaction. It has also been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
1-butyl-3-phenylimidazolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-3-9-14-10-11-15(12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFNRRCGDWWIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494491 | |
Record name | 1-Butyl-3-phenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-phenylimidazolidine | |
CAS RN |
23954-02-1 | |
Record name | 1-Butyl-3-phenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10494491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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